molecular formula C34H31N5O5S B2489206 N-(3,4-dimethoxyphenethyl)-6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide CAS No. 443670-86-8

N-(3,4-dimethoxyphenethyl)-6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide

Cat. No. B2489206
CAS RN: 443670-86-8
M. Wt: 621.71
InChI Key: LYLYMIBNLKTDGH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including condensation, cyclization, and functional group transformations. For instance, the synthesis of 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide, a compound with a somewhat similar structure, was achieved through a 'one-pot' reductive cyclization method using sodium dithionite as a reductive agent in DMSO. This process highlights the complex synthetic routes often required to construct such intricate molecules (Bhaskar et al., 2019).

Molecular Structure Analysis

The structural elucidation of compounds within this chemical class typically involves advanced spectroscopic techniques. The structure of newly synthesized compounds is often determined based on IR, 1H-NMR, 13C-NMR, and LC-MS data, providing detailed insights into their molecular framework and confirming the successful synthesis of the target molecule.

Chemical Reactions and Properties

Compounds like N-(3,4-dimethoxyphenethyl)-6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide undergo various chemical reactions, including cyclization and condensation reactions, to form complex heterocyclic structures. For example, the synthesis of quinazoline derivatives often involves reactions with acyl halides, urea, or formamide to introduce or modify functional groups, thereby altering the compound's chemical properties and reactivity (Alkhader et al., 1979).

Scientific Research Applications

Chemical Synthesis and Biological Activity

Studies on quinones and related compounds have demonstrated their synthesis and potential biological activity. For instance, the synthesis and in vitro activity of certain quinones against specific pathogens and diseases have been reported, indicating the chemical's role in developing therapeutic agents (Valderrama et al., 2002). Similarly, the synthesis of various heterocyclic compounds, including imidazoquinolines and thienopyrimidines, showcases the compound's utility in crafting molecules with potential antimicrobial and antitumor properties (Khalifa et al., 2015).

Heterocyclic Chemistry

The chemical synthesis of heterocycles, such as imidazoquinolines and benzodifuranyl derivatives, underlines the compound's significance in creating molecules with potential anti-inflammatory, analgesic, and other therapeutic activities (Abu‐Hashem et al., 2020). These syntheses contribute to the exploration of new drugs and materials with specific biological activities.

Antimicrobial and Antitumor Applications

Several studies have synthesized and evaluated the biological activity of novel compounds, including their antimicrobial and antitumor efficacy. These compounds, related in structure to the queried chemical, exhibit significant potential in treating infections and cancer, showcasing the broader application of such molecules in medicinal chemistry and drug development (Talupur et al., 2021).

Dyeing and Textile Applications

Research into heterocyclic aryl monoazo organic compounds, including their synthesis and application in dyeing polyester fibers, highlights another area of application. These compounds, due to their structural features and activities, could be used in creating colored and functional textiles with antimicrobial properties (Khalifa et al., 2015).

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-[2-(3-methoxyanilino)-2-oxoethyl]sulfanylbenzimidazolo[1,2-c]quinazoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H31N5O5S/c1-42-24-8-6-7-23(19-24)36-31(40)20-45-34-38-27-18-22(12-13-25(27)32-37-26-9-4-5-10-28(26)39(32)34)33(41)35-16-15-21-11-14-29(43-2)30(17-21)44-3/h4-14,17-19H,15-16,20H2,1-3H3,(H,35,41)(H,36,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYLYMIBNLKTDGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)C4=NC5=CC=CC=C5N4C(=N3)SCC(=O)NC6=CC(=CC=C6)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H31N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

621.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenethyl)-6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide

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